molecular formula C11H12ClNO3S B6719450 N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonamide

N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B6719450
M. Wt: 273.74 g/mol
InChI Key: GLJCSUKMTASCJI-UHFFFAOYSA-N
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Description

N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group, a methoxy group, and an alkyne chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-4-8(2)13-17(14,15)9-5-6-11(16-3)10(12)7-9/h1,5-8,13H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJCSUKMTASCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride and N-but-3-yn-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The alkyne chain can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The alkyne chain can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used under hydrogenation conditions.

Major Products

The major products formed from these reactions include substituted sulfonamides, ketones, carboxylic acids, alkanes, and alkenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.

    N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

N-but-3-yn-2-yl-3-chloro-4-methoxybenzenesulfonamide is unique due to the presence of both an alkyne chain and a sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

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